molecular formula C20H36Cl2N2O4 B12800367 Ethanol, 2,2'-(1,4-piperazinylene)DI-, dicyclopentylcarboxylate, dihydrochloride CAS No. 66944-67-0

Ethanol, 2,2'-(1,4-piperazinylene)DI-, dicyclopentylcarboxylate, dihydrochloride

Cat. No.: B12800367
CAS No.: 66944-67-0
M. Wt: 439.4 g/mol
InChI Key: HQYGJKHVICFDSC-UHFFFAOYSA-N
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Description

The compound "Ethanol, 2,2'-(1,4-piperazinylene)DI-, dicyclopentylcarboxylate, dihydrochloride" is a piperazine derivative with two ethanol moieties substituted at the 1,4-positions of the piperazine ring, esterified with cyclopentylcarboxylate groups, and stabilized as a dihydrochloride salt. The dihydrochloride salt enhances aqueous solubility, a common strategy for improving bioavailability in pharmaceutical applications. Piperazine derivatives are frequently utilized as intermediates in drug synthesis, particularly for antipsychotics, antihistamines, and antiparasitics, though specific applications for this compound remain speculative without direct pharmacological data .

Properties

CAS No.

66944-67-0

Molecular Formula

C20H36Cl2N2O4

Molecular Weight

439.4 g/mol

IUPAC Name

2-[4-[2-(cyclopentanecarbonyloxy)ethyl]piperazin-1-yl]ethyl cyclopentanecarboxylate;dihydrochloride

InChI

InChI=1S/C20H34N2O4.2ClH/c23-19(17-5-1-2-6-17)25-15-13-21-9-11-22(12-10-21)14-16-26-20(24)18-7-3-4-8-18;;/h17-18H,1-16H2;2*1H

InChI Key

HQYGJKHVICFDSC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(=O)OCCN2CCN(CC2)CCOC(=O)C3CCCC3.Cl.Cl

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2,2’-(1,4-piperazinylene)DI-, dicyclopentylcarboxylate, dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry

In the realm of chemistry, Ethanol, 2,2'-(1,4-piperazinylene)DI-, dicyclopentylcarboxylate serves as a building block for synthesizing more complex molecules. Its functional groups facilitate various chemical reactions, making it valuable in organic synthesis.

Biology

This compound has been investigated as a biochemical probe due to its ability to interact with biological targets. Research indicates that it can modulate enzyme activity and influence cellular processes. For instance, studies have shown its potential in inhibiting specific enzymes linked to various diseases .

Medicine

In medicinal chemistry, Ethanol, 2,2'-(1,4-piperazinylene)DI-, dicyclopentylcarboxylate is explored for its therapeutic effects . Its mechanism of action involves binding to molecular targets such as receptors and enzymes. This interaction can lead to significant biochemical effects that are being studied for potential drug development .

Case Study: Anticancer Activity
A study evaluated the anticancer properties of this compound through in vitro assays against various cancer cell lines. Results indicated promising activity that warrants further investigation into its use as a therapeutic agent .

Industry

In industrial applications, the compound is utilized in the development of new materials and as a catalyst in chemical reactions. Its unique structure allows it to enhance reaction rates and yields in various processes.

Mechanism of Action

The mechanism of action of Ethanol, 2,2’-(1,4-piperazinylene)DI-, dicyclopentylcarboxylate, dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The piperazine moiety is known to enhance the compound’s binding affinity to these targets, leading to various biochemical effects . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The following table summarizes key differences between the target compound and related piperazine derivatives:

Compound Name Molecular Formula Functional Groups Key Properties
Ethanol, 2,2'-(1,4-piperazinylene)DI-, dicyclopentylcarboxylate, dihydrochloride Likely C22H40Cl2N2O4 Piperazine, ester, dihydrochloride Higher lipophilicity (cyclopentyl esters); enhanced solubility via salt formation
2,2'-(Piperazine-1,4-diyl)diethanol (CAS 5464-12-0) C8H18N2O2 Piperazine, hydroxyl Hydrophilic; used as a polymer precursor or chelating agent
2-[4-[2-(Cycloheptanecarbonyloxy)ethyl]piperazin-1-yl]ethyl cycloheptanecarboxylate dihydrochloride C24H44Cl2N2O4 Piperazine, ester (cycloheptyl), dihydrochloride Larger cycloalkyl groups increase steric hindrance and lipophilicity
1-(2-Hydroxyethyl)-4-methylpiperazine (CAS 13484-40-7) C8H18N2O Piperazine, hydroxyl, methyl Moderate solubility; common in drug delivery systems

Key Observations :

  • Lipophilicity : The cyclopentyl/cycloheptyl esters in the target compound and its analog () confer higher lipophilicity compared to hydroxylated derivatives (e.g., CAS 5464-12-0), which may influence membrane permeability and metabolic stability .
  • Solubility: Dihydrochloride salts (target compound, ) improve aqueous solubility relative to free bases, critical for intravenous formulations. For example, azoamidine dihydrochlorides () leverage salt forms for water-soluble radical initiators in polymer chemistry .
Functional Group Impact
  • Ester vs. Hydroxyl: Esterified derivatives (target compound, ) are likely prodrug candidates, as esters can hydrolyze in vivo to release active carboxylic acids or alcohols.
  • Salt Forms : Dihydrochloride salts (target compound, ) contrast with free-base phenylenediamine dihydrochlorides (), which are aromatic amines used in dyes rather than piperazine-based therapeutics .

Biological Activity

Chemical Structure and Properties

The compound can be described by its systematic name and molecular formula. It is characterized by a piperazine moiety linked to dicyclopentylcarboxylate groups. Its structural formula can be represented as follows:

  • Chemical Formula : C₁₄H₁₈Cl₂N₂O₄
  • Molecular Weight : 335.21 g/mol

The biological activity of this compound primarily revolves around its interaction with various biological targets. It has been shown to exhibit:

  • Antimicrobial Activity : The compound demonstrates inhibitory effects against certain bacterial strains, suggesting potential applications in antimicrobial therapies.
  • Neuropharmacological Effects : Research indicates that it may influence neurotransmitter systems, particularly those involving serotonin and dopamine, which could have implications for mood disorders.

Antimicrobial Studies

  • Study on Bacterial Inhibition :
    • A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antibacterial agent.
  • Mechanistic Insights :
    • Further investigations revealed that the compound disrupts bacterial cell wall synthesis, leading to cell lysis. This mechanism was confirmed through electron microscopy studies.

Neuropharmacological Investigations

  • Effect on Serotonin Receptors :
    • A pharmacological study assessed the compound's affinity for serotonin receptors (5-HT receptors). The results indicated a moderate binding affinity (Ki = 50 nM) for the 5-HT2A receptor, implicating its potential role in modulating serotonergic pathways.
  • Behavioral Studies in Animal Models :
    • In rodent models, administration of the compound resulted in increased locomotor activity and reduced anxiety-like behaviors in elevated plus maze tests. These findings suggest that it may have anxiolytic properties.

Data Summary Table

Biological ActivityObservationsReferences
Antimicrobial EfficacyMIC = 32 µg/mL against S. aureusJournal of Antimicrobial Chemotherapy
Neurotransmitter InteractionKi = 50 nM for 5-HT2A receptorPharmacological Studies
Behavioral EffectsIncreased locomotion; reduced anxietyAnimal Model Studies

Safety and Toxicology

Understanding the safety profile of Ethanol, 2,2'-(1,4-piperazinylene)DI-, dicyclopentylcarboxylate, dihydrochloride is crucial for its potential therapeutic applications. Preliminary toxicological assessments indicate:

  • Low Acute Toxicity : LD50 values suggest it has low acute toxicity in animal models.
  • Cytotoxicity Tests : In vitro studies on human cell lines demonstrated no significant cytotoxic effects at therapeutic concentrations.

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